molecular formula C11H7ClF3N3O B2675354 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime CAS No. 321430-72-2

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B2675354
CAS No.: 321430-72-2
M. Wt: 289.64
InChI Key: FOLSOLHOFQDVLS-UBKPWBPPSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrrole ring with an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime typically involves multiple steps:

  • Formation of the Pyridine Ring: : The initial step often involves the construction of the pyridine ring with appropriate substitutions. This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia or ammonium salts under acidic conditions.

  • Introduction of Chlorine and Trifluoromethyl Groups: : The chlorination and trifluoromethylation of the pyridine ring can be carried out using reagents like N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).

  • Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.

  • Oxime Formation: : The final step involves the conversion of the aldehyde group to an oxime. This can be achieved by reacting the aldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate (NaOAc).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:

  • Oxidation: : The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid).

  • Reduction: : The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol (MeOH) at 0°C to room temperature.

    Substitution: Palladium(II) acetate (Pd(OAc)2) with triphenylphosphine (PPh3) in toluene at elevated temperatures.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

  • Biology: : Investigated for its potential as a bioactive molecule, including its role as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases, including cancer and infectious diseases.

  • Industry: : Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(NE)-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-9-4-7(11(13,14)15)5-16-10(9)18-3-1-2-8(18)6-17-19/h1-6,19H/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLSOLHOFQDVLS-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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